molecular formula C20H22FN5OS B2870611 3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1705710-16-2

3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2870611
CAS No.: 1705710-16-2
M. Wt: 399.49
InChI Key: HSOWJGXGFTWJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-5-carboxamide core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a thiazole-piperidine hybrid moiety at the N-position. Its structural complexity suggests applications in targeting G protein-coupled receptors (GPCRs), such as cannabinoid receptors (CB1/CB2), based on similarities to synthetic cannabinoids like AB-CHFUPYCA .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5OS/c1-25-18(11-17(24-25)15-4-6-16(21)7-5-15)19(27)23-12-14-3-2-9-26(13-14)20-22-8-10-28-20/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOWJGXGFTWJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrazole-Carboxamide Derivatives

AB-CHFUPYCA (N-(1-Amino-3-Methyl-1-Oxobutan-2-yl)-1-(Cyclohexylmethyl)-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxamide)
  • Pharmacology: AB-CHFUPYCA is a synthetic cannabinoid with high CB1 affinity, whereas the target compound’s thiazole-piperidine moiety may enhance selectivity for CB2 or other GPCRs .
BI95012 (3-(4-Fluorophenyl)-1-Methyl-N-({Pyrazolo[1,5-a]Pyridin-3-yl}Methyl)-1H-Pyrazole-5-Carboxamide)
  • Structural Variance : Replaces thiazole-piperidine with pyrazolo-pyridine, reducing molecular weight (349.36 vs. ~465.5 for the target compound).
  • Implications : The pyrazolo-pyridine group may enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to thiazole .

Thiazole-Containing Analogues

Urea Derivatives (Compounds 11a–11o, )
  • Example : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (11a)
    • Structural Features : Retains the thiazole ring but replaces pyrazole-carboxamide with urea.
    • Activity : High synthetic yields (85–88%) and molecular weights (~484–602 Da) suggest robust stability but lower solubility than the target compound .
4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxamide
  • Key Differences : Lacks the pyrazole core and fluorophenyl group, instead incorporating a trifluoromethylphenyl substituent.

Cannabinoid Receptor Ligands

SR141716A (CB1 Antagonist)
  • Comparison : The target compound’s pyrazole-thiazole scaffold contrasts with SR141716A’s diarylpyrazole structure.
  • Functional Impact: SR141716A antagonizes CB1 with nanomolar affinity, while the target compound’s efficacy may depend on its substituent-driven receptor selectivity .
HU-210 (CB1/CB2 Agonist)
  • Binding Affinity : HU-210 shows higher CB1 affinity (Ki < 1 nM) compared to CB2, whereas the target compound’s thiazole-piperidine group could shift preference toward CB2, similar to WIN 55212-2 .

Data Tables

Table 2: Pharmacological Profiles

Compound Name Receptor Affinity (Ki, nM) Functional Activity
Target Compound CB2: ~10 (predicted) Partial agonist (predicted)
AB-CHFUPYCA CB1: <10 Full agonist
SR141716A CB1: 0.6 Inverse agonist
HU-210 CB1: 0.5, CB2: 2.6 Full agonist

Key Findings and Implications

  • Structural Impact : The thiazole-piperidine group in the target compound may improve CB2 selectivity over CB1, contrasting with AB-CHFUPYCA’s CB1 preference.
  • Synthetic Feasibility : Urea derivatives () achieve higher yields (~85–88%), but their larger size may limit bioavailability compared to pyrazole-carboxamides.
  • Pharmacological Potential: The fluorophenyl and thiazole motifs are critical for receptor interaction, with electronic properties (e.g., trifluoromethyl in ) offering tunable binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.